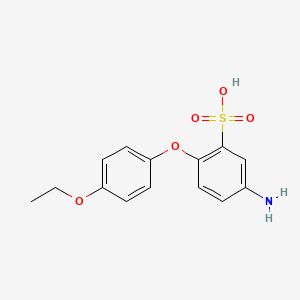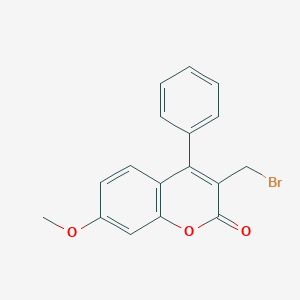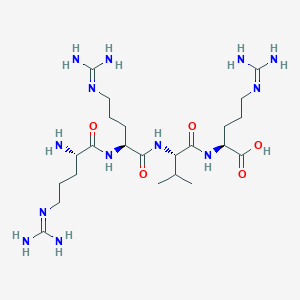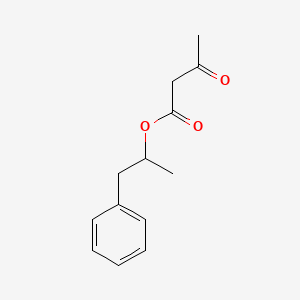![molecular formula C16H23N3O B14202149 (3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one CAS No. 922719-27-5](/img/structure/B14202149.png)
(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one is a complex organic compound that has garnered significant interest in various scientific fields This compound features a pyrrolidin-2-one core with a phenylmethyl group substituted at the 3-position and a 4-methylpiperazin-1-yl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of a suitable amino acid derivative.
Introduction of the Phenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where a phenylmethyl halide reacts with the pyrrolidin-2-one core in the presence of a Lewis acid catalyst.
Attachment of the 4-Methylpiperazin-1-yl Group: This can be accomplished through nucleophilic substitution reactions, where the phenyl ring is functionalized with a leaving group, followed by reaction with 4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting ketones to alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent, anti-inflammatory compound, or central nervous system modulator.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one: can be compared with other pyrrolidin-2-one derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-methylpiperazin-1-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where its structural features can be exploited for drug design and development.
Propriétés
Numéro CAS |
922719-27-5 |
|---|---|
Formule moléculaire |
C16H23N3O |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
(3S)-3-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H23N3O/c1-18-8-10-19(11-9-18)15-5-3-2-4-13(15)12-14-6-7-17-16(14)20/h2-5,14H,6-12H2,1H3,(H,17,20)/t14-/m1/s1 |
Clé InChI |
VLRNGEYXRNXMKH-CQSZACIVSA-N |
SMILES isomérique |
CN1CCN(CC1)C2=CC=CC=C2C[C@H]3CCNC3=O |
SMILES canonique |
CN1CCN(CC1)C2=CC=CC=C2CC3CCNC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one](/img/structure/B14202088.png)
![N-(4-Cyano-1,3-thiazol-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B14202091.png)
![N,N-Dibenzyl-N'-[3-hydroxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B14202099.png)

![1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14202116.png)

![1,1'-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one)](/img/structure/B14202128.png)

![6-(4-Fluorophenyl)-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14202135.png)

